molecular formula C12H17O3- B1242012 {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate

{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate

Cat. No. B1242012
M. Wt: 209.26 g/mol
InChI Key: ZNJFBWYDHIGLCU-HWKXXFMVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Jasmonate(1-) is a 5-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of jasmonic acid. The major species at pH 7.3. It has a role as a plant metabolite. It is a conjugate base of a jasmonic acid.

Scientific Research Applications

Jasmonic Acid-like Substances

A study by Miersch et al. (1989) identified jasmonic acid-like substances, including derivatives of {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate, from the fungus Botryodiplodia theobromae. These substances contribute to understanding the chemical ecology of plant-fungus interactions and the role of jasmonic acid-like compounds in nature (Miersch et al., 1989).

Synthesis of Novel Compounds

In the field of organic synthesis, compounds related to {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate have been used as intermediates. For instance, Drian et al. (1989) synthesized novel cyclopentane derivatives, highlighting the molecule's utility in creating complex organic structures (Drian et al., 1989).

Exploration of Marine Fungi

Wu et al. (2010) isolated new compounds from the marine fungus Penicillium sp., demonstrating the potential of {(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate derivatives in marine natural products research (Wu et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, similar structures have been explored. For example, Ogawa and Kobayashi (2008) described the synthesis of jasmonic acid conjugates, underlining the molecule's relevance in the development of novel pharmaceuticals (Ogawa & Kobayashi, 2008).

Fragrance Industry

Scognamiglio et al. (2012) reviewed the use of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate as a fragrance ingredient, indicating the molecule's significance in the fragrance industry (Scognamiglio et al., 2012).

properties

Product Name

{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate

Molecular Formula

C12H17O3-

Molecular Weight

209.26 g/mol

IUPAC Name

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3-/t9-,10-/m1/s1

InChI Key

ZNJFBWYDHIGLCU-HWKXXFMVSA-M

Isomeric SMILES

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)[O-]

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate
Reactant of Route 2
{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate
Reactant of Route 3
{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate
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{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate
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{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate
Reactant of Route 6
Reactant of Route 6
{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate

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